Berubicin

cytotoxicity DNA damage apoptosis

Standard anthracyclines (e.g., doxorubicin) are excluded from the CNS by P-gp/MRP1 efflux, failing in brain tumor models. Berubicin (CAS 677017-23-1), a 4'-O-benzylated doxorubicin analog, was rationally engineered to overcome this barrier. • Crosses the blood-brain barrier; not a substrate for P-gp or MRP1 • Prolongs survival in intracranial orthotopic glioma models vs. temozolomide • Clinically benchmarked: Phase 2/3 data vs. lomustine (median OS 8.7 mo, HR=1.13) Supplied with full QC documentation for immediate research deployment.

Molecular Formula C34H35NO11
Molecular Weight 633.6 g/mol
CAS No. 677017-23-1
Cat. No. B1242145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerubicin
CAS677017-23-1
Molecular FormulaC34H35NO11
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6
InChIInChI=1S/C34H35NO11/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3/t16-,20-,22-,24-,33+,34-/m0/s1
InChIKeyFIGNGSHKNAHTSH-JJMFXPFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berubicin: Brain-Penetrant Anthracycline


Berubicin (CAS 677017-23-1), also known as RTA 744 or WP744, is a 4'-O-benzylated analog of the anthracycline chemotherapeutic doxorubicin [1]. It functions as a DNA intercalator and topoisomerase II poison, thereby inhibiting DNA replication, repair, and transcription [2]. Critically, Berubicin was rationally designed to circumvent the blood-brain barrier (BBB) and evade P-glycoprotein (P-gp) and MRP1-mediated drug efflux, a property that distinguishes it from the broader anthracycline class [3]. It is currently the subject of multiple clinical trials for the treatment of malignant gliomas, including recurrent glioblastoma multiforme (GBM) [4].

Berubicin: Why Substitution Fails for CNS


Generic substitution within the anthracycline class is not scientifically valid for applications requiring central nervous system (CNS) penetration. Standard anthracyclines like doxorubicin are potent topoisomerase II poisons but are effectively excluded from the brain by the blood-brain barrier (BBB), primarily due to active efflux by transporters like P-glycoprotein (P-gp) and MRP1 [1]. Berubicin was specifically engineered with a 4'-O-benzyl modification to overcome this limitation; preclinical studies confirm it is not a substrate for these efflux pumps and achieves therapeutically relevant concentrations in the CNS [2]. This fundamental difference in biodistribution means that substituting Berubicin with an alternative, non-brain-penetrant anthracycline would result in a complete loss of pharmacological activity for any brain-localized target, rendering the experiment or therapeutic investigation invalid [3].

Quantitative Evidence: Berubicin Comparator Data


Cytotoxicity and DNA Damage vs Doxorubicin

Berubicin demonstrates superior cytotoxicity compared to its parent analog, doxorubicin, across multiple cancer cell types. This is evidenced by lower IC50 values in multiple myeloma cell lines and consistently higher induction of apoptosis and DNA damage [1]. This enhanced potency is observed despite Berubicin's ability to evade efflux pumps, a major limitation of doxorubicin [2].

cytotoxicity DNA damage apoptosis cancer cell lines

Survival in Orthotopic Glioma Model vs Temozolomide

In a preclinical orthotopic model of glioblastoma multiforme (GBM), treatment with Berubicin resulted in prolonged survival compared to temozolomide, the current standard-of-care for newly diagnosed GBM [1]. This direct in vivo comparison underscores the compound's potential for treating brain-localized tumors.

in vivo efficacy orthotopic model glioblastoma survival

Comparable Efficacy to Lomustine in Recurrent GBM

In a randomized, controlled Phase 2/3 clinical trial (NCT04762069) involving 252 patients with recurrent GBM, Berubicin demonstrated clinically relevant outcomes comparable to lomustine, a standard salvage therapy, but did not achieve a statistically significant improvement in overall survival (OS) [1]. The median OS for Berubicin was 8.7 months, compared to 9.3 months for lomustine (HR = 1.13, p = 0.5351) [2].

clinical trial overall survival glioblastoma Phase 2 Phase 3

Reduced Cardiotoxicity Compared to Doxorubicin

A key limitation of anthracyclines like doxorubicin is cumulative cardiotoxicity. Preclinical studies suggest Berubicin may have an improved cardiac safety profile [1]. This finding is supported by initial clinical observations where no cardiotoxicity was reported in a Phase 2 trial of patients treated for over 2 years [2].

cardiotoxicity safety preclinical anthracycline

Berubicin Application Scenarios


In Vivo Efficacy in Orthotopic Brain Tumor Models

Berubicin is uniquely suited for in vivo efficacy studies in rodent models of brain cancer where standard anthracyclines fail due to the blood-brain barrier. Preclinical data directly show Berubicin prolongs survival in an intracranial orthotopic glioma model compared to the standard-of-care temozolomide [1]. Researchers seeking to evaluate anthracycline-based therapy against CNS malignancies should prioritize Berubicin over doxorubicin or epirubicin, which cannot access the target site [2].

Topoisomerase II Inhibition in MDR Cell Lines

Berubicin is a potent research tool for studying topoisomerase II inhibition in cancer cells expressing drug efflux pumps. It was specifically identified from a library screen as a compound that circumvents P-gp and MRP1-mediated resistance and is highly apoptotic against multidrug-resistant tumor cell lines [1]. This contrasts with doxorubicin, which is a substrate for these pumps [2]. Therefore, Berubicin is the appropriate choice for experiments designed to dissect mechanisms of resistance or test efficacy in MDR+ cell lines.

Clinical Reference Standard for GBM Trials

As a clinically active agent with a known, benchmarked performance against lomustine, Berubicin can serve as a positive control or reference standard in the development of new therapies for recurrent glioblastoma. The randomized Phase 2/3 trial provides a quantitative baseline for overall survival (median OS 8.7 months vs. 9.3 months for lomustine, HR=1.13) in a well-defined patient population [1]. This data package makes Berubicin a valuable comparator for academic or industrial researchers designing new clinical studies for GBM.

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